N-Desmethyl rosuvastatin

HMG-CoA reductase Pharmacodynamics Metabolite activity

N-Desmethyl rosuvastatin (CAS 371775-74-5) is the sole major active metabolite of rosuvastatin, retaining ~17-50% of parent HMG-CoA reductase activity. Unlike CYP3A4-dependent statins, its formation relies on CYP2C9, making it essential for accurate PK, DDI, and bioequivalence studies. Substitution invalidates quantitative comparisons. Sourced as a high-purity reference standard for LC-MS/MS method validation, impurity profiling, and pharmacodynamic modeling. Ensure regulatory compliance with the definitive metabolite standard.

Molecular Formula C21H26FN3O6S
Molecular Weight 467.5 g/mol
CAS No. 371775-74-5
Cat. No. B1241468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Desmethyl rosuvastatin
CAS371775-74-5
SynonymsDM-RST
N-desmethyl rosuvastatin
Molecular FormulaC21H26FN3O6S
Molecular Weight467.5 g/mol
Structural Identifiers
SMILESCC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)NS(=O)(=O)C
InChIInChI=1S/C21H26FN3O6S/c1-12(2)19-17(9-8-15(26)10-16(27)11-18(28)29)20(13-4-6-14(22)7-5-13)24-21(23-19)25-32(3,30)31/h4-9,12,15-16,26-27H,10-11H2,1-3H3,(H,28,29)(H,23,24,25)/b9-8+/t15-,16-/m1/s1
InChIKeyDJUKMHIJCDJSIJ-GUFYHEMZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Desmethyl Rosuvastatin (CAS 371775-74-5): Active Statin Metabolite for Quantitative Bioanalysis and Comparative Pharmacology Research


N-Desmethyl rosuvastatin (CAS 371775-74-5) is the primary active metabolite of the HMG-CoA reductase inhibitor rosuvastatin [1]. It is formed via CYP2C9-mediated demethylation of the parent drug and retains partial inhibitory activity against its pharmacological target [2]. This compound serves as a critical analytical reference standard in pharmacokinetic and drug-drug interaction studies, as well as a key comparator in investigations of statin pharmacodynamics and metabolism [3].

Why N-Desmethyl Rosuvastatin Cannot Be Replaced by Other Rosuvastatin Metabolites or Statin Analogs


Despite belonging to the same statin class, rosuvastatin metabolites and their structural analogs exhibit distinct and quantifiable differences in activity, metabolism, and analytical behavior [1]. N-Desmethyl rosuvastatin is the only major active metabolite of rosuvastatin, retaining approximately 17-50% of the parent drug's HMG-CoA reductase inhibitory activity, whereas the rosuvastatin lactone is clinically inactive [2]. Furthermore, the metabolic pathways for rosuvastatin and its N-desmethyl derivative involve CYP2C9 primarily, contrasting sharply with the CYP3A4-dependent metabolism of other statins like atorvastatin and simvastatin [3]. Substituting N-desmethyl rosuvastatin with a different compound in a bioanalytical or pharmacological study would invalidate key quantitative comparisons, leading to inaccurate assessments of drug metabolism, drug-drug interaction potential, and exposure-response relationships.

N-Desmethyl Rosuvastatin (CAS 371775-74-5): Quantitative Differentiation from Key Comparators


N-Desmethyl Rosuvastatin Retains Quantifiable HMG-CoA Reductase Inhibitory Activity, Unlike Clinically Inactive Rosuvastatin Lactone

N-Desmethyl rosuvastatin is a pharmacologically active metabolite, in contrast to the clinically inactive rosuvastatin lactone [1]. In vitro enzymatic assays demonstrate that the N-desmethyl metabolite retains approximately 50% of the HMG-CoA reductase inhibitory activity of the parent compound [2]. This active status is crucial for interpreting the overall pharmacodynamic effect of rosuvastatin therapy, as the parent drug accounts for >90% of circulating active HMG-CoA reductase inhibitory activity, with the N-desmethyl metabolite contributing the remainder [1].

HMG-CoA reductase Pharmacodynamics Metabolite activity

N-Desmethyl Rosuvastatin Demonstrates a Distinct CYP2C9-Dependent Metabolic Pathway Compared to CYP3A4-Dependent Statins

The metabolic formation of N-desmethyl rosuvastatin from the parent drug is primarily catalyzed by CYP2C9, with minor contributions from CYP2C19 and CYP3A4 [1]. This pathway differs fundamentally from that of many other statins (e.g., atorvastatin, simvastatin, lovastatin) and their active metabolites, which are extensively metabolized by CYP3A4 [2]. Consequently, the risk profile for drug-drug interactions (DDIs) involving N-desmethyl rosuvastatin/rosuvastatin differs from that of CYP3A4-metabolized statins.

Drug Metabolism Cytochrome P450 Drug-Drug Interaction

N-Desmethyl Rosuvastatin Circulates at Consistently Lower Plasma Concentrations Compared to the Parent Drug

Pharmacokinetic studies consistently report that circulating concentrations of N-desmethyl rosuvastatin are well below those of the parent drug, rosuvastatin, following both single and multiple oral doses [1]. This quantitative relationship, often expressed as a low metabolite-to-parent plasma concentration ratio, is a key characteristic of rosuvastatin's pharmacokinetic profile and influences its overall pharmacodynamic activity [2].

Pharmacokinetics Bioanalysis Clinical Pharmacology

Validated Bioanalytical Assays Demonstrate Long-Term Stability of N-Desmethyl Rosuvastatin in Stored Plasma

To ensure reliable quantification in clinical trials, the stability of N-desmethyl rosuvastatin in biological matrices has been rigorously validated. Studies show that the compound is stable in plasma when mixed 1:1 with buffer at room temperature for 24 hours and can be stored for up to 12 months at -70°C without significant degradation [1]. This stability data is critical for planning sample collection and storage in multi-center clinical studies.

Bioanalysis Sample Stability Method Validation

N-Desmethyl Rosuvastatin Serves as a Critical Standard for Lower Limits of Quantification (LLOQ) in Advanced Bioanalytical Methods

Due to its low circulating concentrations, the accurate quantification of N-desmethyl rosuvastatin requires highly sensitive bioanalytical methods. Validated LC-MS/MS assays have established Lower Limits of Quantification (LLOQ) for N-desmethyl rosuvastatin as low as 0.02 µg/L in human plasma [1]. These methods demonstrate high sensitivity and precision, with relative standard deviations below 9%, enabling robust pharmacokinetic analysis [1].

LC-MS/MS Bioanalysis LLOQ

N-Desmethyl Rosuvastatin (CAS 371775-74-5): High-Impact Applications in Drug Development and Clinical Research


Preclinical and Clinical Pharmacokinetic (PK) Studies for Rosuvastatin and Fixed-Dose Combinations

Used as a primary quantitative analyte in plasma samples to determine the metabolic clearance, half-life, and systemic exposure of rosuvastatin following administration of single or multiple doses, or in fixed-dose combination products (e.g., with ezetimibe) [1]. Its well-characterized, low concentration profile [2] necessitates the use of validated, high-sensitivity LC-MS/MS methods, for which N-desmethyl rosuvastatin is a required reference standard.

In Vitro Drug-Drug Interaction (DDI) Assessment

Employed as a probe substrate or analyte in in vitro assays using human liver microsomes or recombinant CYP enzymes to study the potential for co-administered drugs to inhibit or induce CYP2C9, the primary enzyme responsible for its formation [3]. This application is critical for predicting clinically relevant DDIs and differs significantly from studies of CYP3A4-metabolized statins.

Comparative Statin Pharmacodynamics Research

Serves as a key active comparator molecule in head-to-head studies examining the potency and efficacy of rosuvastatin versus other statins. Its quantifiable, albeit partial, HMG-CoA reductase inhibitory activity [4] is essential for constructing accurate pharmacodynamic models that differentiate the contribution of the parent drug from its active metabolite to the overall lipid-lowering effect.

Bioequivalence and Pharmaceutical Quality Control Testing

Serves as a critical reference standard and impurity marker in the development and validation of analytical methods for testing the purity, stability, and bioequivalence of rosuvastatin active pharmaceutical ingredient (API) and finished dosage forms . Its presence is monitored to ensure batch-to-batch consistency and compliance with regulatory specifications.

Quote Request

Request a Quote for N-Desmethyl rosuvastatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.